3-(4-methoxyphenyl)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide
CAS No.: 1021024-89-4
Cat. No.: VC7795790
Molecular Formula: C24H27N5O4S
Molecular Weight: 481.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021024-89-4 |
|---|---|
| Molecular Formula | C24H27N5O4S |
| Molecular Weight | 481.57 |
| IUPAC Name | 3-(4-methoxyphenyl)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide |
| Standard InChI | InChI=1S/C24H27N5O4S/c1-33-21-7-2-19(3-8-21)4-11-24(30)27-20-5-9-22(10-6-20)34(31,32)29-16-14-28(15-17-29)23-18-25-12-13-26-23/h2-3,5-10,12-13,18H,4,11,14-17H2,1H3,(H,27,30) |
| Standard InChI Key | PGMWQAIGGKLFCX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |
Introduction
3-(4-methoxyphenyl)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide is a complex organic compound that has garnered attention in the field of pharmaceutical chemistry due to its potential therapeutic applications. This compound features a methoxy group on one of the phenyl rings, which enhances its lipophilicity and potentially its bioavailability.
Synthesis
The synthesis of 3-(4-methoxyphenyl)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide typically involves multiple steps, including the formation of the sulfonyl linkage and the incorporation of the methoxyphenyl group. These synthetic routes can be optimized for industrial applications by adjusting reaction conditions such as temperature, solvent choice, and reagent concentrations to maximize yield and minimize side products.
Mechanism of Action and Therapeutic Applications
The mechanism of action of 3-(4-methoxyphenyl)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide involves interaction with specific molecular targets within biological systems. This interaction underscores its potential therapeutic applications in treating diseases where these pathways are dysregulated.
Potential Applications
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Neurological Disorders: Compounds with similar structures have been explored for their potential in treating neurological diseases, though specific applications for this compound are not detailed in available literature.
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Pharmacological Targets: The presence of a pyrazin-2-yl piperazine moiety suggests potential activity against targets involved in neurological pathways.
Related Compounds
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N-[(4-methoxyphenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide: This compound shares a similar pyrazin-2-yl piperazine moiety but differs in its functional groups and potential applications .
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(5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone: This compound features a benzofuran structure linked to a pyrazin-2-yl piperazine, highlighting the diversity of structures incorporating this moiety .
Comparison Table
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 3-(4-methoxyphenyl)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| N-[(4-methoxyphenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide | C25H29N5O3S | 479.6 g/mol | 1189446-97-6 |
| (5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | C25H24N4O4 | 444.5 g/mol | 1676070-18-0 |
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